molecular formula C26H24N2O2 B3029222 N,N'-Bis(4-methoxyphenyl)benzidine CAS No. 59131-00-9

N,N'-Bis(4-methoxyphenyl)benzidine

Cat. No.: B3029222
CAS No.: 59131-00-9
M. Wt: 396.5 g/mol
InChI Key: NMNPZAOJTWFQPS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Bis(4-methoxyphenyl)benzidine, also known as N,N’-Bis(4-methoxyphenyl)biphenyl-4,4’-diamine, is primarily used as a hole transport material in organic photovoltaic (OPV) devices . The compound’s primary targets are the electron-deficient regions in these devices, where it facilitates the movement of positive charges or “holes”.

Mode of Action

The compound interacts with its targets through a process known as hole injection. It receives holes from the active layer of the device and transports them towards the anode . This is facilitated by the compound’s conjugated π-bridge units, which allow for efficient charge transport .

Biochemical Pathways

By transporting holes, it helps maintain a balance of charge within the device and contributes to the overall efficiency of the energy conversion process .

Pharmacokinetics

The compound is known to have good stability and high hole mobility , which contribute to its effective performance in OPV devices.

Result of Action

The action of N,N’-Bis(4-methoxyphenyl)benzidine results in the efficient transport of holes in OPV devices, leading to improved device performance. Specifically, it can increase the brightness of OLED devices and contribute to a higher power conversion efficiency in perovskite solar cell applications .

Action Environment

The action, efficacy, and stability of N,N’-Bis(4-methoxyphenyl)benzidine can be influenced by various environmental factors. For instance, exposure to air can affect its stability . Furthermore, the efficiency of hole transport can be affected by the device architecture and the nature of the other materials present in the device .

Properties

IUPAC Name

4-[4-(4-methoxyanilino)phenyl]-N-(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-29-25-15-11-23(12-16-25)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-24-13-17-26(30-2)18-14-24/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNPZAOJTWFQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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